molecular formula C19H19ClF3N3 B11661883 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine

4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine

Cat. No.: B11661883
M. Wt: 381.8 g/mol
InChI Key: GHTFIZNFTPPURX-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a trifluoromethylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine typically involves multi-step organic reactions. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzylidene group.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: Similar structure but lacks the trifluoromethylbenzylidene group.

    2-(Trifluoromethyl)benzylamine: Similar structure but lacks the chlorobenzyl group.

    N-Benzylpiperazine: Similar core structure but different substituents.

Uniqueness

4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is unique due to the presence of both the chlorobenzyl and trifluoromethylbenzylidene groups, which confer specific chemical properties and potential biological activities not found in the similar compounds .

Properties

Molecular Formula

C19H19ClF3N3

Molecular Weight

381.8 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C19H19ClF3N3/c20-17-7-5-15(6-8-17)14-25-9-11-26(12-10-25)24-13-16-3-1-2-4-18(16)19(21,22)23/h1-8,13H,9-12,14H2/b24-13+

InChI Key

GHTFIZNFTPPURX-ZMOGYAJESA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.